molecular formula C16H16N2O5 B10871548 4-[({2-[(Furan-2-ylcarbonyl)amino]phenyl}carbonyl)amino]butanoic acid

4-[({2-[(Furan-2-ylcarbonyl)amino]phenyl}carbonyl)amino]butanoic acid

Cat. No.: B10871548
M. Wt: 316.31 g/mol
InChI Key: QVCLWKFJJAHMMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({2-[(2-FURYLCARBONYL)AMINO]BENZOYL}AMINO)BUTANOIC ACID is a complex organic compound characterized by the presence of a furan ring, a benzoic acid derivative, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({2-[(2-FURYLCARBONYL)AMINO]BENZOYL}AMINO)BUTANOIC ACID typically involves multiple steps, starting with the preparation of the furan ring and the benzoic acid derivative. The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The benzoic acid derivative is then coupled with the furan ring using amide bond formation techniques, often involving reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-({2-[(2-FURYLCARBONYL)AMINO]BENZOYL}AMINO)BUTANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Electrophilic substitution can be carried out using halogens (e.g., Br₂) or nitrating agents (e.g., HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the carbonyl groups may produce alcohols or amines.

Scientific Research Applications

4-({2-[(2-FURYLCARBONYL)AMINO]BENZOYL}AMINO)BUTANOIC ACID has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-({2-[(2-FURYLCARBONYL)AMINO]BENZOYL}AMINO)BUTANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-({2-[(2-FURYLCARBONYL)AMINO]BENZOYL}AMINO)PROPANOIC ACID: Similar structure but with a propanoic acid moiety instead of butanoic acid.

    4-({2-[(2-FURYLCARBONYL)AMINO]BENZOYL}AMINO)PENTANOIC ACID: Similar structure but with a pentanoic acid moiety instead of butanoic acid.

Uniqueness

4-({2-[(2-FURYLCARBONYL)AMINO]BENZOYL}AMINO)BUTANOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H16N2O5

Molecular Weight

316.31 g/mol

IUPAC Name

4-[[2-(furan-2-carbonylamino)benzoyl]amino]butanoic acid

InChI

InChI=1S/C16H16N2O5/c19-14(20)8-3-9-17-15(21)11-5-1-2-6-12(11)18-16(22)13-7-4-10-23-13/h1-2,4-7,10H,3,8-9H2,(H,17,21)(H,18,22)(H,19,20)

InChI Key

QVCLWKFJJAHMMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCCC(=O)O)NC(=O)C2=CC=CO2

Origin of Product

United States

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